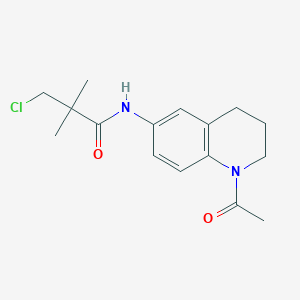
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Novel quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides, which are linker isomers of quinolin-6-yloxyacetamide fungicides, have been synthesized. These compounds were created by replacing the oxygen atom of the O,S-acetal in the original lead structures with either a sulfur atom or a methylene bridge. The Newman–Kwart rearrangement has been used for the concise synthesis of these compounds from available quinolinol building blocks (Kessabi, Quaranta, Beaudegnies, & Lamberth, 2016).
Structural Aspects and Properties : The structural aspects of two amide-containing isoquinoline derivatives were studied. These compounds form gels or crystalline solids upon treatment with different mineral acids. Their crystal structures were reported, showing distinct fluorescence emissions in different states (Karmakar, Sarma, & Baruah, 2007).
Applications in Medical and Biological Research
- Apoptosis Induction in Cancer Cells : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including compounds related to the query chemical, were found to be potent inducers of apoptosis in cancer cells. These compounds demonstrated significant activity against various human solid tumors (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).
Photoreactive Properties
- Photochemical Reactions : Research on 2-(Dimethylcarbamoyl)quinolines, closely related to the query chemical, revealed their conversion into different compounds upon irradiation in various atmospheres, suggesting potential applications in photochemical processes (Ono & Hata, 1983).
Chemosensory Applications
- Fluorescent Chemosensor for Metal Ions : A compound comprising a quinoline moiety was synthesized as a chemosensor for Zn2+ in aqueous solution. It showed remarkable fluorescence enhancement in the presence of Zn2+, with potential for detecting and quantifying Zn2+ in water samples (Kim, Lee, Lee, Kim, & Kim, 2016).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-11(20)19-8-4-5-12-9-13(6-7-14(12)19)18-15(21)16(2,3)10-17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZJWDFYKOXGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

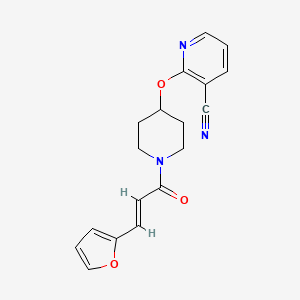

![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2362806.png)
![N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2362807.png)
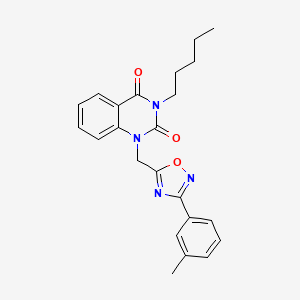
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide](/img/structure/B2362810.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2362811.png)
![p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene](/img/structure/B2362814.png)
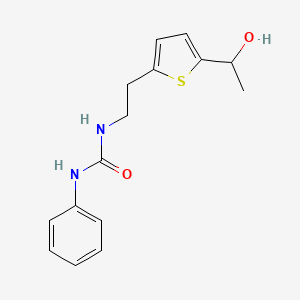
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2362817.png)

![(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2362820.png)
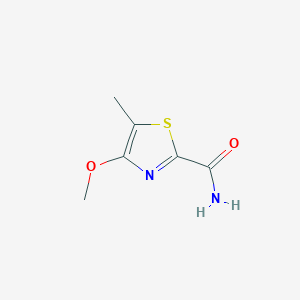
![N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2362826.png)